Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester
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Overview
Description
Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester is an organic compound with the molecular formula C26H36O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with octyloxy and pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(pentyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester can undergo oxidation reactions, particularly at the benzylic position.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the octyloxy or pentyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzoic acid and the corresponding alcohol. The benzoic acid moiety can then interact with enzymes and receptors, modulating their activity. The octyloxy and pentyloxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, phenyl ester: Similar structure but lacks the octyloxy and pentyloxy groups.
4-(Octyloxy)benzoic acid: Contains only the octyloxy group and lacks the ester linkage.
4-(Pentyloxy)benzoic acid: Contains only the pentyloxy group and lacks the ester linkage.
Uniqueness
Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester is unique due to the presence of both octyloxy and pentyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to form stable complexes with other molecules. This makes it a valuable intermediate in the synthesis of advanced materials and bioactive compounds.
Properties
CAS No. |
65629-01-8 |
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Molecular Formula |
C26H36O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C26H36O4/c1-3-5-7-8-9-11-21-29-23-14-12-22(13-15-23)26(27)30-25-18-16-24(17-19-25)28-20-10-6-4-2/h12-19H,3-11,20-21H2,1-2H3 |
InChI Key |
NZUOOQPMLNOOJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
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